Glisamuride

CAS No.: 52430-65-6

Cat. No.: VC1572542

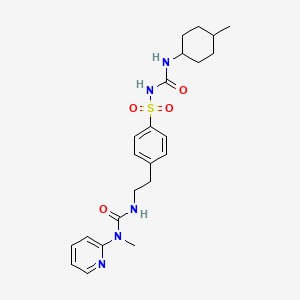

Molecular Formula: C23H31N5O4S

Molecular Weight: 473.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 52430-65-6 |

|---|---|

| Molecular Formula | C23H31N5O4S |

| Molecular Weight | 473.6 g/mol |

| IUPAC Name | 1-methyl-3-[2-[4-[(4-methylcyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]-1-pyridin-2-ylurea |

| Standard InChI | InChI=1S/C23H31N5O4S/c1-17-6-10-19(11-7-17)26-22(29)27-33(31,32)20-12-8-18(9-13-20)14-16-25-23(30)28(2)21-5-3-4-15-24-21/h3-5,8-9,12-13,15,17,19H,6-7,10-11,14,16H2,1-2H3,(H,25,30)(H2,26,27,29) |

| Standard InChI Key | UIXYQZIHFQKFOZ-UHFFFAOYSA-N |

| SMILES | CC1CCC(CC1)NC(=O)NS(=O)(=O)C2=CC=C(C=C2)CCNC(=O)N(C)C3=CC=CC=N3 |

| Canonical SMILES | CC1CCC(CC1)NC(=O)NS(=O)(=O)C2=CC=C(C=C2)CCNC(=O)N(C)C3=CC=CC=N3 |

Introduction

Chemical Properties and Structure

Glisamuride (CAS: 52430-65-6) is characterized by the molecular formula C23H31N5O4S and a molecular weight of 473.6 g/mol . As a second-generation sulfonylurea derivative, it contains structural elements that contribute to its enhanced binding affinity and biological activity. The compound's physicochemical properties have been extensively analyzed, revealing important parameters that influence its pharmacokinetic and pharmacodynamic behavior.

Computed Molecular Descriptors

The following table presents the key molecular descriptors of glisamuride that contribute to its pharmacological profile:

| Property | Value |

|---|---|

| Molecular Weight | 473.6 g/mol |

| XLogP3 | 3.5 |

| Hydrogen Bond Donor Count | 3 |

| Hydrogen Bond Acceptor Count | 5 |

| Rotatable Bond Count | 7 |

| Exact Mass | 473.20967566 g/mol |

| Monoisotopic Mass | 473.20967566 g/mol |

| Topological Polar Surface Area | 129 Ų |

| Heavy Atom Count | 33 |

| Formal Charge | 0 |

| Complexity | 740 |

| Defined Atom Stereocenter Count | 0 |

| Undefined Atom Stereocenter Count | 0 |

| Covalently-Bonded Unit Count | 1 |

These molecular parameters indicate that glisamuride possesses moderate lipophilicity (XLogP3 = 3.5) and a substantial topological polar surface area of 129 Ų, suggesting a balanced profile for membrane permeability while maintaining sufficient water solubility . The presence of three hydrogen bond donors and five hydrogen bond acceptors facilitates interactions with biological targets, particularly receptor binding sites.

Pharmacological Classification and Mechanism of Action

Glisamuride belongs to the second-generation sulfonylurea class of antidiabetic medications, which are distinguished from first-generation agents by their enhanced potency and receptor selectivity . These compounds are primarily used as oral hypoglycemic agents to control blood sugar levels in patients with type 2 diabetes mellitus.

Primary Mechanism of Action

Like other sulfonylureas, glisamuride's primary mechanism involves stimulating insulin release from pancreatic beta cells by binding to the sulfonylurea receptor on the plasma membrane . This binding leads to closure of ATP-sensitive potassium channels (KATP), resulting in membrane depolarization, calcium influx, and subsequent insulin granule exocytosis . This mechanism is particularly effective when residual pancreatic β-cells are present, making it suitable for patients with type 2 diabetes rather than type 1 diabetes.

Unique PPARγ Agonistic Activity

What distinguishes glisamuride from many other sulfonylureas is its enhanced binding affinity for peroxisome proliferator-activated receptor gamma (PPARγ) . This characteristic places glisamuride in a specialized category of sulfonylureas with dual mechanisms of action. Research has demonstrated that certain sulfonylureas, including glisamuride, can directly bind to PPARγ in a manner competitive to established PPARγ agonists such as rosiglitazone .

Similar investigations with glimepiride, another second-generation sulfonylurea, showed that it specifically induced the transcriptional activity of PPARγ in luciferase reporter assays, enhanced the recruitment of coactivator DRIP205, and promoted the dissociation of corepressors . Given the structural similarities and common pharmacological classification, glisamuride likely exhibits comparable PPARγ-related activities, which contributes to its insulin-sensitizing effects beyond pancreatic insulin secretion.

Extrapancreatic Effects and Insulin Sensitization

Peripheral Insulin Sensitivity

Glisamuride, like other advanced sulfonylureas, appears to enhance peripheral tissue sensitivity to insulin . This effect is mediated through multiple pathways that collectively improve glucose utilization in muscle and adipose tissue. The underlying mechanisms may involve:

-

Increased production of diacylglycerol and activation of protein kinase C

-

Enhanced expression of glucose transporter isoforms

-

Insulin receptor-independent activation of the insulin receptor substrate/phosphatidylinositol-3-kinase pathway

Comparative Analysis with Other Sulfonylureas

Understanding glisamuride's position within the sulfonylurea family provides valuable context for its clinical utility. Second-generation sulfonylureas generally demonstrate improved safety profiles compared to their first-generation counterparts.

Pharmacokinetics and Dosing Considerations

The pharmacokinetic profile of glisamuride would be expected to influence its dosing regimen, administration timing, and potential drug interactions. While specific pharmacokinetic data for glisamuride is limited in the available literature, general principles from similar second-generation sulfonylureas can be considered.

Absorption, Distribution, Metabolism, and Excretion

Second-generation sulfonylureas typically demonstrate good oral bioavailability, with absorption occurring predominantly in the gastrointestinal tract. These compounds generally exhibit high protein binding (often >95%) and undergo hepatic metabolism with subsequent renal excretion of metabolites .

The elimination half-life influences dosing frequency, with longer half-life compounds potentially allowing for once-daily administration. Given the structural similarities to other second-generation sulfonylureas, glisamuride would likely follow similar pharmacokinetic patterns, though specific parameters would need confirmation through dedicated studies.

Research Status and Future Directions

Glisamuride appears to be in the investigational stage of development, with ongoing research exploring its full therapeutic potential and optimal clinical applications . The compound's designation as an International Nonproprietary Name (INN) indicates recognition by global regulatory authorities, though its current regulatory status varies by jurisdiction.

Areas for Future Investigation

Several promising research directions for glisamuride warrant further exploration:

-

Dedicated clinical trials comparing glycemic efficacy and safety against established sulfonylureas

-

Investigation of the magnitude and clinical significance of its PPARγ agonistic activity

-

Exploration of potential anti-tumor applications based on preliminary findings

-

Development of optimal combination therapy regimens leveraging its dual mechanisms

-

Long-term safety evaluations, particularly regarding cardiovascular outcomes

Such investigations would help define glisamuride's optimal position in the diabetes treatment algorithm and potentially identify novel therapeutic applications beyond glycemic control.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume